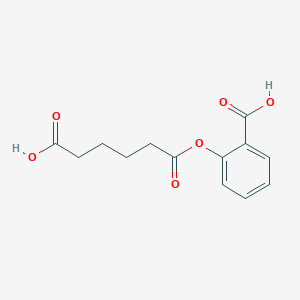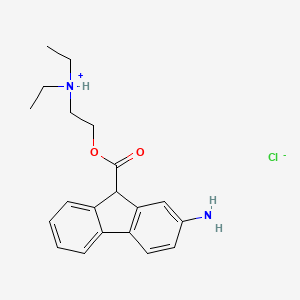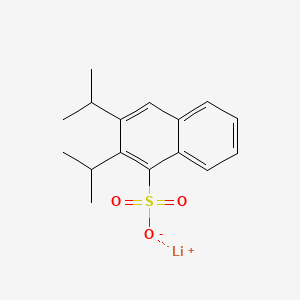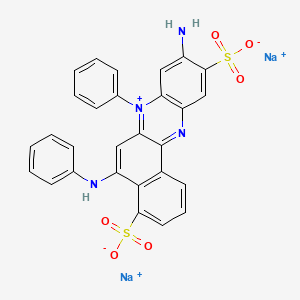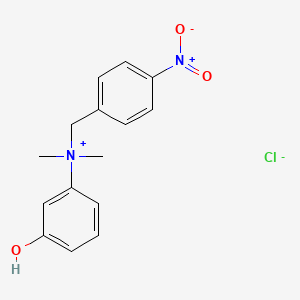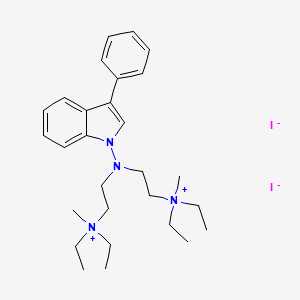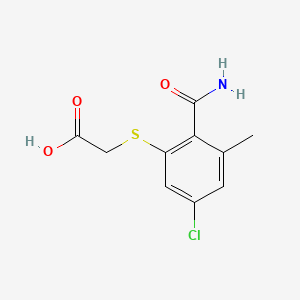
Acetic acid, ((2-(aminocarbonyl)-5-chloro-3-methylphenyl)thio)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid, ((2-(aminocarbonyl)-5-chloro-3-methylphenyl)thio)- is a complex organic compound with significant applications in various fields. This compound is characterized by the presence of an acetic acid moiety linked to a substituted phenyl ring through a thioether bond. The presence of functional groups such as the aminocarbonyl, chloro, and methyl groups on the phenyl ring contributes to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((2-(aminocarbonyl)-5-chloro-3-methylphenyl)thio)- typically involves multi-step organic reactions One common synthetic route starts with the chlorination of 3-methylphenylamine to introduce the chloro groupThe final step involves the formation of the thioether bond by reacting the intermediate with acetic acid and a suitable thiol reagent under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products .
化学反应分析
Types of Reactions
Acetic acid, ((2-(aminocarbonyl)-5-chloro-3-methylphenyl)thio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chloro group on the phenyl ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the phenyl ring .
科学研究应用
Acetic acid, ((2-(aminocarbonyl)-5-chloro-3-methylphenyl)thio)- has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s functional groups make it useful in studying enzyme interactions and protein modifications.
Industry: The compound can be used in the production of specialty chemicals and materials
作用机制
The mechanism of action of acetic acid, ((2-(aminocarbonyl)-5-chloro-3-methylphenyl)thio)- involves its interaction with specific molecular targets. The aminocarbonyl group can form hydrogen bonds with proteins, affecting their structure and function. The chloro and methyl groups can influence the compound’s hydrophobicity and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
相似化合物的比较
Similar Compounds
Acetic acid, ((2-(aminocarbonyl)-5-chlorophenyl)thio)-: Lacks the methyl group, which can affect its reactivity and binding properties.
Acetic acid, ((2-(aminocarbonyl)-3-methylphenyl)thio)-: Lacks the chloro group, altering its chemical behavior.
Acetic acid, ((2-(aminocarbonyl)-5-methylphenyl)thio)-: Lacks the chloro group, affecting its interactions with other molecules
Uniqueness
The presence of both the chloro and methyl groups in acetic acid, ((2-(aminocarbonyl)-5-chloro-3-methylphenyl)thio)- makes it unique. These groups contribute to its distinct chemical properties, such as increased hydrophobicity and specific binding affinities, which can enhance its effectiveness in various applications .
This detailed article provides a comprehensive overview of acetic acid, ((2-(aminocarbonyl)-5-chloro-3-methylphenyl)thio)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
66214-43-5 |
|---|---|
分子式 |
C10H10ClNO3S |
分子量 |
259.71 g/mol |
IUPAC 名称 |
2-(2-carbamoyl-5-chloro-3-methylphenyl)sulfanylacetic acid |
InChI |
InChI=1S/C10H10ClNO3S/c1-5-2-6(11)3-7(9(5)10(12)15)16-4-8(13)14/h2-3H,4H2,1H3,(H2,12,15)(H,13,14) |
InChI 键 |
GDQGYYWSXWKWAQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1C(=O)N)SCC(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



